![molecular formula C10H12FNO B6333481 3-Fluoro-5-(pyrrolidin-1-yl)phenol CAS No. 925233-15-4](/img/structure/B6333481.png)
3-Fluoro-5-(pyrrolidin-1-yl)phenol
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Overview
Description
3-Fluoro-5-(pyrrolidin-1-yl)phenol is a chemical compound with the CAS Number: 925233-15-4 . It has a molecular weight of 181.21 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of this compound is 3-fluoro-5-(pyrrolidin-1-yl)phenol . The InChI code is 1S/C10H12FNO/c11-8-5-9(7-10(13)6-8)12-3-1-2-4-12/h5-7,13H,1-4H2 .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . and is shipped at room temperature .Scientific Research Applications
Pharmacophore Exploration
The pyrrolidine ring in 3-Fluoro-5-(pyrrolidin-1-yl)phenol allows for efficient exploration of pharmacophore space due to its sp3-hybridization . This feature is crucial for identifying and optimizing interactions with biological targets, which can lead to the development of new therapeutic agents .
Stereochemical Studies
Due to the presence of the pyrrolidine ring, this compound contributes significantly to the stereochemistry of molecules. Researchers can study the effects of stereochemistry on drug behavior, including how different stereoisomers can influence the biological profile of drug candidates .
3D Molecular Coverage
The non-planarity of the pyrrolidine ring, known as “pseudorotation,” increases three-dimensional coverage. This characteristic is beneficial for the design of molecules with enhanced binding properties and selectivity towards specific biological targets .
Drug Design and Discovery
3-Fluoro-5-(pyrrolidin-1-yl)phenol serves as a versatile scaffold in drug discovery. Its structure can be modified to create novel biologically active compounds with potential therapeutic applications in treating various human diseases .
Material Science
The compound’s molecular structure, confirmed by DFT studies and crystallography, can provide insights into its physical and chemical properties. This information is valuable for the development of new materials with specific electronic or optical characteristics .
Biological Activity Profiling
The fluorophenyl substituent at position 3 of the pyrrolidine ring has shown to offer better in vitro potency and efficacy. This finding can guide the synthesis of new compounds with improved biological activity for potential use in medical treatments .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offer better in vitro potency .
Result of Action
Compounds with a pyrrolidine ring have been associated with a wide range of biological activities .
properties
IUPAC Name |
3-fluoro-5-pyrrolidin-1-ylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-8-5-9(7-10(13)6-8)12-3-1-2-4-12/h5-7,13H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPGQQFBODVGHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(pyrrolidin-1-yl)phenol |
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